4-Methyl-2-(oxolan-3-yloxy)-1,3-thiazole
Description
Propriétés
IUPAC Name |
4-methyl-2-(oxolan-3-yloxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-5-12-8(9-6)11-7-2-3-10-4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAJNLVAIKMBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 4 of the thiazole ring critically influence molecular properties. Key analogs include:
Notes:
Key Observations :
Structural and Crystallographic Insights
- Isostructural analogs : Compounds like 4-(4-fluorophenyl)-2-(triazolyl)thiazoles exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting flexibility in binding .
- Crystallization : Thiazoles with bulky substituents (e.g., oxolane) may form triclinic crystals with multiple independent molecules per unit cell, as observed in fluorophenyl-thiazole derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-2-(oxolan-3-yloxy)-1,3-thiazole, and how can reaction conditions be optimized for yield?
- Methodology : Cyclocondensation reactions are commonly employed for thiazole derivatives. For example, S,N-binucleophiles (e.g., thioureas) react with dielectrophilic synthons like 2-chloroacetylacetone under reflux in polar aprotic solvents (e.g., DMSO). Yield optimization involves varying reaction time (e.g., 18 hours for hydrazide derivatives), temperature, and solvent choice. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) is critical .
- Characterization : Confirm structure using -NMR (e.g., thiazole proton signals at δ 7.2–8.0 ppm), -NMR, and FT-IR (e.g., C-S stretching at ~650 cm). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or substituent orientation?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include resolving the oxolane ring puckering and thiazole planarity. High-resolution data (>1.0 Å) minimize errors in electron density maps. For unstable crystals, low-temperature (e.g., 100 K) data collection is advised .
Q. What analytical techniques are suitable for assessing purity and stability under varying pH/temperature?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm for thiazoles) and reverse-phase C18 columns. Compare retention times against standards .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis or oxidation products (e.g., sulfoxides) indicate susceptibility to aqueous or oxidative conditions .
Advanced Research Questions
Q. How does the oxolane substituent influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : Computational studies (DFT) can map electron density distributions. Experimentally, compare reaction rates with/without the oxolane group using model electrophiles (e.g., iodomethane). The oxolane’s electron-donating ether oxygen may activate the thiazole ring for NAS at C-5 .
- Data Interpretation : Contrast Hammett σ values for oxolane vs. non-oxolane analogs. Higher σ− values indicate enhanced electrophilicity at reactive sites .
Q. What strategies address contradictory bioactivity data in kinase inhibition assays (e.g., IC variability across studies)?
- Methodology :
- Assay Validation : Use standardized protocols (e.g., ATP concentration, incubation time). Test against positive controls (e.g., dasatinib for BCR-ABL inhibition) .
- Structural Confounders : Verify compound integrity post-assay via LC-MS. Impurities (e.g., hydrolyzed oxolane) may skew results.
- Cellular vs. Enzymatic Assays : Compare cell-free kinase assays (pure enzyme) with cell-based assays to differentiate membrane permeability effects from intrinsic activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?
- Methodology :
- Modification Sites : Replace oxolane with other heterocycles (e.g., tetrahydrothiophene) to alter lipophilicity (clogP). Use LogP calculations (e.g., XLogP3) to predict blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxolane ring oxidation). Introduce fluorine at vulnerable positions to block CYP450-mediated degradation .
Q. What mechanistic insights explain the compound’s selectivity for lipid vs. protein kinases?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PI3Kα vs. CDK1). Key interactions: Thiazole sulfur with hinge-region residues (e.g., Met-804 in PI3Kα) .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Selectivity scores (≥10-fold IC difference) highlight preferential targets .
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